1,3-dimethyl-1H-thieno[2,3-c]pyrazole hydrochloride
CAS No.: 2138075-03-1
Cat. No.: VC5112468
Molecular Formula: C7H9ClN2S
Molecular Weight: 188.67
* For research use only. Not for human or veterinary use.
![1,3-dimethyl-1H-thieno[2,3-c]pyrazole hydrochloride - 2138075-03-1](/images/structure/VC5112468.png)
Specification
CAS No. | 2138075-03-1 |
---|---|
Molecular Formula | C7H9ClN2S |
Molecular Weight | 188.67 |
IUPAC Name | 1,3-dimethylthieno[2,3-c]pyrazole;hydrochloride |
Standard InChI | InChI=1S/C7H8N2S.ClH/c1-5-6-3-4-10-7(6)9(2)8-5;/h3-4H,1-2H3;1H |
Standard InChI Key | LYTNVHGVHCMMHE-UHFFFAOYSA-N |
SMILES | CC1=NN(C2=C1C=CS2)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
1,3-Dimethyl-1H-thieno[2,3-c]pyrazole hydrochloride (CAS: 2138075-03-1) is a hydrochloride salt derivative of the parent heterocycle 1,3-dimethyl-1H-thieno[2,3-c]pyrazole (CAS: 50734-86-6). The molecular formula of the salt form is C₇H₉ClN₂S, with a molar mass of 188.68 g/mol . The free base (non-salt form) has the formula C₇H₈N₂S and a molar mass of 152.22 g/mol . The structural distinction lies in the presence of a chloride counterion in the hydrochloride form, which enhances solubility and stability for synthetic applications .
Table 1: Comparative Molecular Data
Property | Hydrochloride Form | Free Base Form |
---|---|---|
Molecular Formula | C₇H₉ClN₂S | C₇H₈N₂S |
Molar Mass (g/mol) | 188.68 | 152.22 |
CAS Number | 2138075-03-1 | 50734-86-6 |
Density | Not reported | Not reported |
Melting/Boiling Points | Not reported | Not reported |
Structural Elucidation and Spectral Data
The compound’s fused thieno[2,3-c]pyrazole skeleton is characterized by a thiophene ring (five-membered, sulfur-containing) annulated to a pyrazole ring (five-membered, two adjacent nitrogen atoms). Methyl groups occupy the 1- and 3-positions of the pyrazole, while the hydrochloride salt forms via protonation at the pyrazole nitrogen . Key spectral features include:
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¹H NMR: Signals for methyl groups (~δ 2.5–3.5 ppm), aromatic protons from thiophene (~δ 7.0–8.0 ppm), and NH/Cl⁻ interactions in D₂O .
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IR Spectroscopy: Stretching vibrations for C–N (1250–1350 cm⁻¹), C–S (700–750 cm⁻¹), and N–H (broad ~3000 cm⁻¹) bands .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 1,3-dimethyl-1H-thieno[2,3-c]pyrazole hydrochloride typically involves cyclocondensation followed by salt formation. A representative pathway, adapted from Aly et al. , proceeds as follows:
Cyclocondensation of Pyrazole Aldehydes
5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde (4) reacts with methyl thioglycolate (2) in ethanol under basic conditions (anhydrous Na₂CO₃) to yield methyl 1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate (5) . Subsequent demethylation and salt formation with HCl afford the target compound.
Scheme 1: Synthetic Pathway
Optimization and Yield Considerations
Reaction yields for analogous thieno[2,3-c]pyrazole syntheses range from 30–35%, influenced by solvent polarity, base strength, and temperature . The hydrochloride form is typically isolated as a white to off-white powder with ≥95% purity .
Physicochemical and Pharmacological Properties
Solubility and Stability
The hydrochloride salt exhibits enhanced aqueous solubility compared to the free base, making it suitable for biological assays. Stability studies indicate decomposition temperatures above 150°C, with recommended storage at room temperature under inert atmospheres .
Precautionary Measure | Implementation |
---|---|
Personal Protective Equipment (PPE) | Gloves, goggles, lab coat |
Ventilation | Use fume hood for handling powdered form |
First Aid | Flush eyes/skin with water; seek medical attention |
Analytical and Characterization Techniques
Mass Spectrometry
Electrospray ionization (ESI-MS) of the hydrochloride form shows a molecular ion peak at m/z 188.68 [M+H]⁺, corroborating the molecular formula .
Applications in Drug Discovery
Lead Compound Optimization
The thieno[2,3-c]pyrazole scaffold serves as a template for developing kinase inhibitors and antimicrobial agents. Structural modifications (e.g., substituent variation at the 5-position) modulate target affinity and pharmacokinetics .
Material Science Applications
Conjugated thieno[2,3-c]pyrazole derivatives exhibit luminescent properties, positioning them as candidates for organic light-emitting diodes (OLEDs) .
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